molecular formula C22H26FNO4S B2625449 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797874-66-8

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2625449
CAS No.: 1797874-66-8
M. Wt: 419.51
InChI Key: BRQRVVRIVPKTNR-UHFFFAOYSA-N
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Description

PubChem Naming Trends

  • Substituent-order variants :
    • 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one
    • 3-(4-Fluorophenoxy)phenyl-1-azetidinylsulfonylpropanone
  • Abbreviated descriptors :
    • Isobutylsulfonylazetidine ketone derivative

ChEMBL Conventions

  • Biologically oriented names :
    • 8-[3-(4-Fluorophenoxy)benzoyl]-3-(isobutylsulfonyl)-8-azabicyclo[3.2.1]octane (for bicyclic analogs)
  • Patent-based identifiers :
    • EVT-2769110 analog (referencing EvitaChem catalog codes)

Wikidata and DSSTox Entries

  • Structural hashes : Q72475583-like codes for machine-readability
  • Regulatory identifiers : DTXSID prefixes for environmental tracking

Synonym Conflicts

  • Azetidine vs. pyrrolidine : Misclassification risks in automated systems
  • Isobutylsulfonyl vs. tert-butylsulfonyl : Substituent differentiation challenges

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO4S/c1-16(2)15-29(26,27)21-13-24(14-21)22(25)11-6-17-4-3-5-20(12-17)28-19-9-7-18(23)8-10-19/h3-5,7-10,12,16,21H,6,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQRVVRIVPKTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.

    Coupling with Phenyl Ring: The fluorophenoxy intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Azetidinyl Group: The azetidinyl group is introduced via a nucleophilic substitution reaction, where an azetidinyl halide reacts with the coupled intermediate.

    Sulfonylation: The final step involves the sulfonylation of the azetidinyl group using isobutylsulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with Compound A , particularly in their propan-1-one core and aromatic/heterocyclic substituents.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data Source
Compound A C₂₂H₂₅FNO₄S 434.5 g/mol 4-Fluorophenoxy-phenyl, isobutylsulfonyl-azetidine N/A* -
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one (16) C₂₈H₃₅FN₆O 526.6 g/mol 5-Fluoroindole-phenyl, piperidine, isopropylpiperazine ELS purity: 100%
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) C₂₀H₂₁N₃O₂ 335.4 g/mol 4-Methoxyphenyl, pyrrolidinyl-diazenylphenyl, α,β-unsaturated ketone N/A
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₃FO₂ 268.3 g/mol 4-Fluorophenyl, 4-methoxyphenyl, enone system Crystal structure reported
3-(1H-Benzo[d]imidazol-1-yl)-3-(diphenylphosphoryl)-1-(p-tolyl)propan-1-one (Compound 2b) C₂₉H₂₄N₂O₂P 469.5 g/mol Benzoimidazolyl, diphenylphosphoryl, p-tolyl Yield: 87%; HRMS confirmed

Key Structural Differences and Implications

Core Flexibility vs. Rigidity: Compound A employs an azetidine ring, a four-membered heterocycle, which imposes greater conformational restriction compared to the piperidine ring in Compound 16 . This may enhance target selectivity but reduce synthetic accessibility.

Substituent Effects: Fluorinated Aromatics: Both Compound A and 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one utilize fluorophenyl groups, but Compound A’s 4-fluorophenoxy-phenyl moiety adds ether linkage, improving solubility over pure hydrocarbon chains. Sulfonyl vs. Phosphoryl Groups: The isobutylsulfonyl group in Compound A may confer better metabolic stability compared to the diphenylphosphoryl group in Compound 2b , though the latter could enhance metal-binding capacity.

Synthetic Accessibility :

  • Compound 16 was synthesized via a two-step procedure with high purity (100% ELS) , whereas Compound 2b achieved 87% yield using benzoimidazole intermediates . The azetidine sulfonation in Compound A likely requires specialized reagents, increasing synthesis complexity.

Biological Activity

The compound 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a novel azetidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C24H24F2N2O3SC_{24}H_{24}F_2N_2O_3S, featuring a complex structure with both fluorophenoxy and isobutylsulfonyl groups. The synthesis typically involves multi-step reactions starting from simple precursors, with key steps including:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable amines.
  • Introduction of Functional Groups : The isobutylsulfonyl group is introduced via reaction with sulfonyl chlorides in the presence of bases like triethylamine.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains:

Bacterial StrainActivity (MIC μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in combating resistant strains.

Anticancer Activity

In addition to antimicrobial properties, the compound has shown promise in anticancer studies. For instance, it was evaluated against A549 non-small cell lung cancer cells, where it exhibited an IC50 value of 5.9 μM. This indicates a moderate cytotoxic effect, comparable to established chemotherapeutic agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl groups may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes.
  • Receptor Modulation : The fluorophenoxy moiety enhances lipophilicity, potentially allowing the compound to cross cell membranes and interact with intracellular receptors.

Study 1: Antimicrobial Screening

A study conducted on a series of azetidine derivatives, including our compound, revealed that modifications in the side chains significantly affected antimicrobial efficacy. The introduction of the isobutylsulfonyl group was correlated with enhanced activity against Gram-positive bacteria.

Study 2: Anticancer Evaluation

In another investigation, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cell lines. Results indicated that these compounds could activate apoptotic pathways, leading to increased cell death in malignant cells.

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